molecular formula C9H18OSi B11950545 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol CAS No. 79015-65-9

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol

Cat. No.: B11950545
CAS No.: 79015-65-9
M. Wt: 170.32 g/mol
InChI Key: HPJBRSBNGFODNK-UHFFFAOYSA-N
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Description

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is a silylated allenol featuring a hydroxyl group at the C2 position, a methyl group at C2, and a trimethylsilyl (TMS) moiety at C3 of a conjugated allene system (C3–C4). This structure confers unique electronic and steric properties, making it valuable in radical-mediated reactions and as a precursor in synthetic organic chemistry.

Properties

CAS No.

79015-65-9

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

InChI

InChI=1S/C9H18OSi/c1-7-8(9(2,3)10)11(4,5)6/h10H,1H2,2-6H3

InChI Key

HPJBRSBNGFODNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C=C)[Si](C)(C)C)O

Origin of Product

United States

Preparation Methods

Acetylene-Acetonitrile Condensation

A patent describing the synthesis of 2-methyl-3-butyne-2-ol (a structural analog) offers a foundational framework. The method involves ethynylation of acetone with acetylene in liquid ammonia under high pressure (1.5–2.8 MPa) using potassium hydroxide as a catalyst. Key parameters include:

  • Molar ratios : Acetylene:liquefied ammonia = 1:1.5–4.0; Acetylene:acetone = 1:0.45–2.05.

  • Reaction conditions : 30–55°C for 1.0–3.2 hours.

For 2-methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol, this route could be modified by introducing a silylation step. For instance, post-ethynylation, the propargyl alcohol intermediate could undergo silylation using trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole.

Silylation of Propargyl Alcohol Intermediates

Propargyl alcohols are precursors to allenes via Meyer–Schuster or related rearrangements. A two-step synthesis might involve:

  • Propargyl alcohol synthesis : Ethynylation of acetone with acetylene.

  • Silylation and rearrangement :

    • Treat the propargyl alcohol with TMSCl and triethylamine to form the TMS-protected propargyl ether.

    • Acid-catalyzed rearrangement (e.g., using p-toluenesulfonic acid) to yield the allene.

This pathway aligns with industrial practices for silylated compounds, where steric hindrance from the TMS group directs regioselectivity during rearrangement.

Organometallic Approaches

Grignard Reagent Addition

Reaction of a silylated acetylide with a ketone could yield the target compound. For example:

  • Generate a trimethylsilylacetylide by deprotonating trimethylsilylacetylene with a Grignard reagent.

  • Add the acetylide to 3-penten-2-one to form the tertiary alcohol.

This method offers precise control over stereochemistry but requires anhydrous conditions and low temperatures (−78°C).

Silyl Enolate Formation

Condensation of a silyl enolate with an α,β-unsaturated carbonyl compound could construct the allene system. For instance:

  • Generate a silyl enolate from ethyl acetoacetate using lithium diisopropylamide (LDA) and TMSCl.

  • React with propargyl aldehyde under kinetic control to form the allene.

Industrial-Scale Optimization

Catalyst Efficiency

The patent for 2-methyl-3-butyne-2-ol highlights potassium hydroxide as a cost-effective catalyst, with a ratio of 1:18.6–124.5 (KOH:acetone) . For silylated derivatives, heterogeneous catalysts like silica-supported KOH could enhance recovery and reduce waste.

Solvent and Temperature Effects

  • Liquid ammonia facilitates homogeneous mixing of acetylene and acetone but requires high-pressure reactors.

  • Substituting ammonia with tetrahydrofuran (THF) or dimethylformamide (DMF) might improve safety while maintaining reactivity.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-ethynylation or polymerization, are mitigated by:

  • Stoichiometric control : Maintaining acetylene:acetone ratios below 2.05.

  • Temperature modulation : Keeping reactions below 55°C to prevent decomposition.

Silyl Group Stability

The TMS group is prone to hydrolysis. Strategies include:

  • Anhydrous workup : Use of Schlenk lines or molecular sieves.

  • In situ protection : Silylation immediately after alcohol formation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The penta-3,4-dien-2-ol structure can undergo tautomerization, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Key Features :

  • Conjugated Allene System : Stabilizes radical intermediates via delocalization .
  • Trimethylsilyl Group : Enhances stability and modulates electron density at the allene .
  • Hydroxyl Group : Participates in hydrogen bonding and [1,3]-hydroxyl migration under radical conditions .

Synthesis :
The compound is synthesized via indium-mediated coupling of glyoxylate derivatives with trimethylsilyl propargyl bromide in H₂O/THF, followed by purification via flash chromatography . Isotopically labeled variants (e.g., [5-¹³C]-labeled) are prepared using radical addition pathways .

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Structural Features of Key Analogs

Compound Name Functional Groups Key Structural Differences References
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol Hydroxyl, TMS, allene Central hydroxyl group at C2
Methyl 3-(trimethylsilyl)penta-3,4-dienoate Ester (COOMe), TMS, allene Ester replaces hydroxyl; increased lipophilicity
Ethyl 2-hydroxy-3-(trimethylsilyl)penta-3,4-dienoate Hydroxyl, ester (COOEt), TMS, allene Ester at C2; dual functionalization
2-Methyl-penta-3,4-dien-2-ol Hydroxyl, allene Absence of TMS; reduced steric bulk

Key Observations :

  • The TMS group in the target compound enhances radical stability compared to non-silylated analogs like 2-Methyl-penta-3,4-dien-2-ol .
  • Ester derivatives (e.g., Methyl 3-(trimethylsilyl)penta-3,4-dienoate) exhibit higher lipophilicity, affecting solubility and chromatographic behavior (Rf = 0.20–0.42 in hexane/EtOAc) .
  • The hydroxyl group in the target compound enables [1,3]-migration in radical cations, a reactivity absent in ester analogs .

Reactivity Insights :

  • The TMS group accelerates reaction rates in indium-mediated couplings compared to phenyl-substituted analogs (e.g., Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate) due to reduced steric hindrance .
  • Hydroxyl-containing analogs require stringent anhydrous conditions to prevent undesired hydration or oxidation .

Spectroscopic and Physicochemical Properties

Table 3: NMR Data Comparison

Compound Name ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) References
Ethyl 2-hydroxy-3-(trimethylsilyl)penta-3,4-dienoate 1.28 (t, J = 7.1 Hz, 3H; CH₂CH₃) 172.3 (COOEt), 104.2 (C4), 97.1 (C3)
Isopropyl 2-hydroxy-3-(trimethylsilyl)penta-3,4-dienoate 1.26 (d, J = 6.3 Hz, 6H; CH(CH₃)₂) 170.9 (COOiPr), 103.8 (C4), 96.5 (C3)

Notable Trends:

  • The allene carbons (C3–C4) resonate at δ 96–104 ppm in ¹³C NMR, consistent with conjugation stabilization .
  • TMS protons appear as singlets near δ 0.1–0.3 ppm across analogs .

Biological Activity

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is a silanol compound that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol can be described as follows:

  • Molecular Formula : C₁₃H₂₄OSi
  • Molecular Weight : Approximately 228.41 g/mol
  • Structural Features :
    • Contains a trimethylsilyl group that enhances its lipophilicity.
    • The presence of a hydroxyl group contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol exhibit significant antimicrobial properties. For instance, studies have shown that related silanol compounds can inhibit the growth of various bacteria and fungi.

Compound Target Organisms MIC (µg/mL) Activity
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-olE. coli, S. aureus50 - 100Antibacterial
Related SilanolsCandida albicans25 - 75Antifungal

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a template for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of silanol compounds is well-documented. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Assay Type IC50 (µg/mL) Reference Compound
DPPH Scavenging30Ascorbic Acid (20)
ABTS Assay25Trolox (15)

In vitro assays indicate that 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol exhibits antioxidant activity comparable to standard antioxidants like ascorbic acid and Trolox.

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-740Induction of apoptosis
HeLa35Cell cycle arrest

These findings suggest that the compound may induce apoptosis in cancer cells and could be explored further for its anticancer potential.

Case Studies

  • Study on Antimicrobial Properties :
    A recent study evaluated the antimicrobial efficacy of various silanol derivatives, including 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol, against clinical isolates of Staphylococcus aureus. The results indicated a strong inhibitory effect with an MIC of approximately 50 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains.
  • Cytotoxicity Assessment :
    In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 35 to 40 µg/mL across different cell lines. Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway.

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